molecular formula C19H24N4O3 B6792902 N-(1,3-benzoxazol-2-ylmethyl)-1-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

N-(1,3-benzoxazol-2-ylmethyl)-1-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide

Cat. No.: B6792902
M. Wt: 356.4 g/mol
InChI Key: UHQPJYQGOQMTKM-UHFFFAOYSA-N
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Description

N-(1,3-benzoxazol-2-ylmethyl)-1-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide is a complex organic compound featuring a benzoxazole moiety, a pyrrolidine ring, and a piperidine ring

Properties

IUPAC Name

N-(1,3-benzoxazol-2-ylmethyl)-1-(pyrrolidine-1-carbonyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c24-18(20-12-17-21-15-7-1-2-8-16(15)26-17)14-6-5-11-23(13-14)19(25)22-9-3-4-10-22/h1-2,7-8,14H,3-6,9-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHQPJYQGOQMTKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)N2CCCC(C2)C(=O)NCC3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-aminobenzoxazole, pyrrolidine, and piperidine derivatives.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) with solvents like dichloromethane or tetrahydrofuran, and may require catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

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